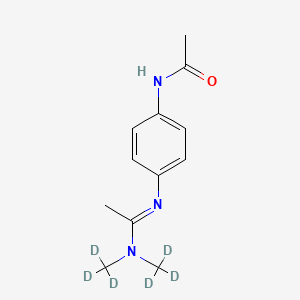

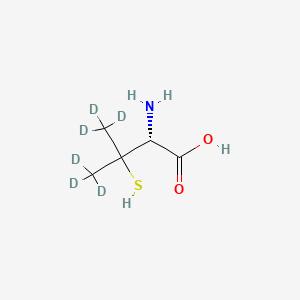

Prodan-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prodan-d6 is a labelled analogue of Prodan, which is a fluorescent dye . It has a molecular formula of C15H11D6NO and a molecular weight of 233.34 . It is used in various fields such as metabolic research, environmental studies, organic chemistry, and clinical diagnostics .

Synthesis Analysis

The synthesis of Prodan, the parent compound of this compound, involves the preparations of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one . The photophysical properties of these compounds are characterized and compared with those of Prodan .Molecular Structure Analysis

The molecular structure of this compound is analyzed using various methods such as absorption and emission spectroscopies . Theoretical calculations of the absorption spectrum of a monomer and aggregated Prodan in water were performed . The fluorescent spectra of Prodan in solvents of different polarities were analyzed by decomposing the spectrum into two Gaussian bands and by computing the Decay Associated Spectra (DAS), the latter with time resolved fluorescence .Chemical Reactions Analysis

The chemical reactions of this compound involve changes in its electronic structure due to solvent effects . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases .Physical And Chemical Properties Analysis

This compound is soluble in DMSO and should be stored at 2-8°C . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases . The optical properties of Prodan in aqueous medium are experimentally studied using absorption and emission spectroscopies .作用機序

Safety and Hazards

将来の方向性

The potential applications of Prodan-d6 in characterizing polymer micelles are largely unexplored . Molecular probes like this compound can provide valuable information about the physicochemical characteristics of these micelles, thereby providing information about the environment they provide for dissolving cargoes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Prodan-d6 involves the modification of Prodan, which is a fluorescent dye. The deuterium atoms are introduced to the molecule to create the isotopically labeled Prodan-d6. The synthesis pathway involves the protection of the functional groups, followed by the introduction of deuterium atoms and deprotection of the functional groups.", "Starting Materials": [ "2-Aminoacetophenone", "4-Bromobenzaldehyde", "Sodium borohydride", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the amino group of 2-Aminoacetophenone using acetic anhydride and pyridine to form N-acetyl-2-aminoacetophenone.", "Step 2: Condensation of N-acetyl-2-aminoacetophenone with 4-Bromobenzaldehyde in methanol using sodium borohydride as a reducing agent to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone.", "Step 3: Deuterium exchange of the aromatic protons using deuterium oxide and hydrochloric acid to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone-d6.", "Step 4: Deprotection of the acetyl group using sodium hydroxide to form Prodan-d6." ] } | |

CAS番号 |

1794759-31-1 |

分子式 |

C15H17NO |

分子量 |

233.344 |

IUPAC名 |

1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |

InChI |

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |

InChIキー |

MPPQGYCZBNURDG-XERRXZQWSA-N |

SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |

同義語 |

1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)